molecular formula C22H31N3O5S2 B2737732 ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate CAS No. 361478-99-1

ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate

Cat. No. B2737732
M. Wt: 481.63
InChI Key: RIMIQDDKBHUGIF-UHFFFAOYSA-N
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Description

“Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate” is a chemical compound with the molecular formula C22H31N3O5S2 and a molecular weight of 481.631.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C22H31N3O5S2. However, detailed structural information such as bond lengths and angles or a 3D structure diagram is not available in the search results.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. Typically, these would include properties such as melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Modification

  • Thiazolecarboxylic Acid Derivatives : Ethyl esters and anilides of 2-amino-4-methylthiazole-5-carboxylic acid were acylated to yield 2-acetyl(arylsulfonyl)amino derivatives. These derivatives were further modified into esters and used for synthesizing various substituted derivatives (Dovlatyan et al., 2004).

  • Synthetic Modifications for Antimicrobial Study : Modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate were synthesized, and their structures were confirmed using various spectral techniques. These compounds exhibited antimicrobial activities against various bacterial and fungal strains (Desai et al., 2019).

  • Strecker Approach : A general method for synthesizing 2-substituted ethyl 5-aminothiazole-4-carboxylates was developed. This involved addition reactions and cyclization processes to yield the target heterocycles (Cheng et al., 2016).

Antitumor Activity

  • Ethyl 2-Substituted-aminothiazole-4-carboxylate Analogs : Synthesis of these analogs was reported, and they demonstrated potential anticancer activity in vitro against human tumor cell lines (El-Subbagh et al., 1999).

Photophysical Properties

  • Photoarylation-Photoisomerization : The photochemical reaction of ethyl 2-chlorothiazole-5-carboxylate and benzene was studied, resulting in ethyl 3-phenylisothiazole-4-carboxylate. These compounds were analyzed for their photophysical properties and singlet-oxygen sensitizing capabilities (Amati et al., 2010).

Various Syntheses and Applications

  • Oxidative Cyclization : Ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate was converted into benzcarbazoloquinones through oxidative cyclization (Rajeswaran et al., 1994).
  • Michael-like Addition Strategy : Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate was used as a precursor for various analogs, demonstrating the versatility of these compounds in synthetic chemistry (Boy et al., 2005).
  • Phosphine-Catalyzed Annulation : This synthesis process was employed to create ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing the compound's utility in complex organic syntheses (Zhu et al., 2003).

Biological Activities

  • Fungicidal and Insecticidal Activity : Novel 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives were synthesized and evaluated for their biological activities, showing fungicidal and insecticidal properties (Liu et al., 2004).
  • Antitrypanosomal Activity : Derivatives of 2-(2-Benzamido)ethyl-4-phenylthiazole were synthesized and tested against Trypanosoma brucei, the pathogen causing human African trypanosomiasis, demonstrating significant inhibitory activity (Patrick et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the search results. Typically, this would include information on toxicity, flammability, and handling precautions.


Future Directions

The future directions or potential applications for this compound are not provided in the search results.


properties

IUPAC Name

ethyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5S2/c1-7-30-21(27)19-16(6)23-22(31-19)24-20(26)17-8-10-18(11-9-17)32(28,29)25(12-14(2)3)13-15(4)5/h8-11,14-15H,7,12-13H2,1-6H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMIQDDKBHUGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate

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